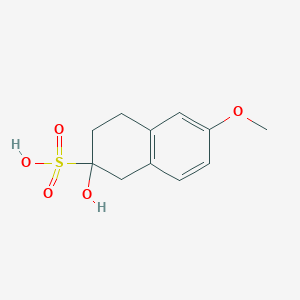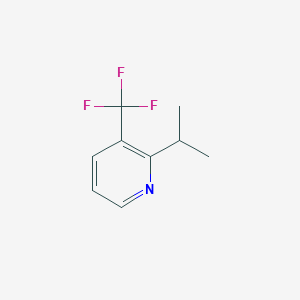
2-Isopropyl-3-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropyl-3-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of an isopropyl group and a trifluoromethyl group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-3-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group to the pyridine ring. One common method is the Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound often employs a stepwise vapor-phase synthesis. This method allows for the controlled introduction of functional groups and minimizes the formation of by-products. The process typically involves the reaction of a trifluoromethyl-containing building block with a chlorinated pyridine derivative under specific temperature and pressure conditions .
化学反应分析
Types of Reactions
2-Isopropyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines. These products are valuable intermediates in the synthesis of more complex molecules .
科学研究应用
2-Isopropyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
作用机制
The mechanism of action of 2-Isopropyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The pathways involved in its action include inhibition of enzyme activity or modulation of receptor signaling .
相似化合物的比较
2-Isopropyl-3-(trifluoromethyl)pyridine can be compared to other trifluoromethylpyridine derivatives, such as:
2,3,5-Trifluoromethylpyridine: Known for its use in agrochemicals and pharmaceuticals.
2,4,6-Trifluoromethylpyridine: Utilized in the synthesis of advanced materials and specialty chemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other trifluoromethylpyridine derivatives .
属性
分子式 |
C9H10F3N |
|---|---|
分子量 |
189.18 g/mol |
IUPAC 名称 |
2-propan-2-yl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H10F3N/c1-6(2)8-7(9(10,11)12)4-3-5-13-8/h3-6H,1-2H3 |
InChI 键 |
VKZJVABMTGKFDR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CC=N1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


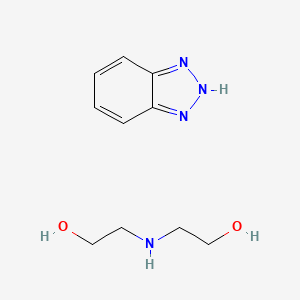
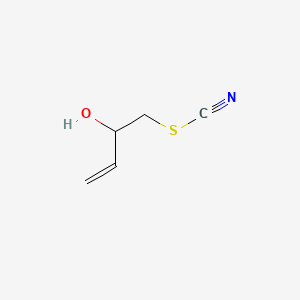
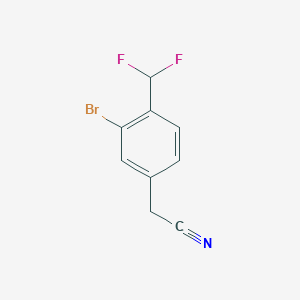

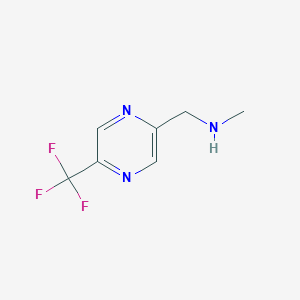

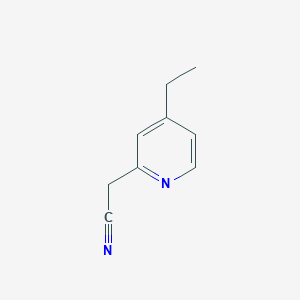

![[1(2H),2'-Bipyridine]-2-thione, 4,6-diphenyl-](/img/structure/B13131531.png)
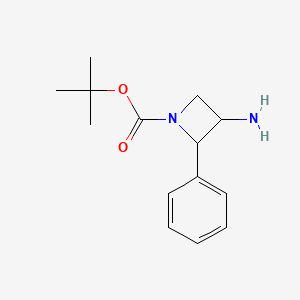
![Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13131546.png)
![2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde](/img/structure/B13131554.png)
